1-(4-METHOXYPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE
Overview
Description
1-(4-METHOXYPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a piperidinylmethyl group, and a benzoyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base to form the intermediate 1-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 4-(piperidin-1-ylmethyl)benzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzoyl group results in a hydroxyl-substituted product .
Scientific Research Applications
1-(4-METHOXYPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the benzoyl and piperidinylmethyl groups.
4-(Piperidin-1-ylmethyl)benzoyl chloride: Contains the piperidinylmethyl and benzoyl groups but lacks the piperazine ring.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with different substituents.
Uniqueness
1-(4-METHOXYPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-29-23-11-9-22(10-12-23)26-15-17-27(18-16-26)24(28)21-7-5-20(6-8-21)19-25-13-3-2-4-14-25/h5-12H,2-4,13-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIKNUXROBSEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.